molecular formula C5H14ClNO B13431969 4-Aminopentan-1-OL hydrochloride

4-Aminopentan-1-OL hydrochloride

Cat. No.: B13431969
M. Wt: 139.62 g/mol
InChI Key: DLOGMTRDVUURIL-UHFFFAOYSA-N
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Description

4-Aminopentan-1-ol hydrochloride (CAS: 702-82-9) is an aminol derivative with a five-carbon chain containing both hydroxyl and amino functional groups. It serves as a critical intermediate in synthesizing pharmaceuticals, such as antimalarial agents. For instance, it reacts with 4,7-dichloroquinoline to form 4-(7-chloroquinolin-4-ylamino)pentan-1-ol, a precursor to chloroquine derivatives . Its synthesis involves hydrogenolysis of (Z)-5-hydroxypentan-2-one oxime using Raney nickel under hydrogen pressure (0.8 MPa), yielding a 98% product with distinct ¹H NMR signals (δ3.66 for hydroxyl-proximal protons and δ1.12 for methyl groups) .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

4-aminopentan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H

InChI Key

DLOGMTRDVUURIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopentan-1-OL hydrochloride typically involves the reduction of 4-nitropentan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 4-Aminopentan-1-OL is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-Aminopentan-1-OL hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of nickel-hydrotalcite catalysts in reductive amination reactions has been reported to achieve high product yields .

Chemical Reactions Analysis

Types of Reactions

4-Aminopentan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-pentanone or 4-pentanal.

    Reduction: Formation of 4-aminopentane.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Aminopentan-1-OL hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopentan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 4-aminopentan-1-ol hydrochloride to other aminol derivatives are quantified using computational similarity metrics (e.g., Tanimoto coefficients). Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of 4-Aminopentan-1-ol Hydrochloride with Analogs

Compound Name CAS No. Similarity Score Key Structural Features
4-Aminopentan-1-ol hydrochloride 702-82-9 1.00 (Reference) Linear C5 chain, -NH₂ at C4, -OH at C1
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride 1403864-74-3 0.92 Bicyclic scaffold, rigid 3D structure
rel-(1R,3S,4R)-4-aminoadamantan-1-ol 62058-03-1 0.88 Adamantane core, stereospecific amino/hydroxyl groups
trans-4-Aminoadamantan-1-ol hydrochloride 62075-23-4 0.85 Adamantane core, trans-configuration
3-Aminocyclohexanol hydrochloride 1263378-29-5 0.80 Cyclohexane ring, -NH₂ at C3, -OH at C1

Key Findings :

  • Structural Rigidity vs.
  • Stereochemical Impact: The stereospecificity of rel-(1R,3S,4R)-4-aminoadamantan-1-ol (similarity: 0.88) may influence pharmacokinetics, as seen in adamantane-based antiviral drugs .
  • Polarity and Solubility: Cyclohexanol derivatives (e.g., 3-aminocyclohexanol hydrochloride) have lower hydrophilicity due to their non-polar rings, contrasting with the linear, polar chain of 4-aminopentan-1-ol .

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